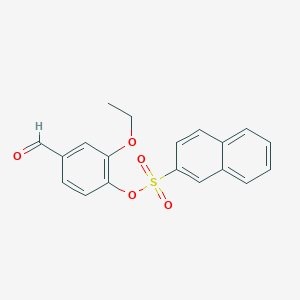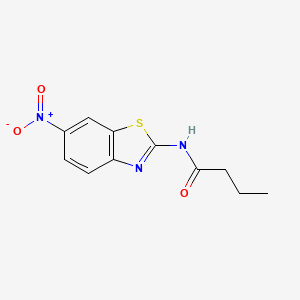![molecular formula C23H25NO2 B4017059 N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B4017059.png)
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, acylation, and specific reactions tailored to introduce or modify functional groups. For instance, in the synthesis of related compounds, methodologies have been developed that showcase the intricate procedures required to achieve target molecules. These processes may involve starting from simple precursors, using catalysts, and employing specific conditions to guide the reaction pathway towards the desired product (Zhou Kai, 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and potential applications. Techniques such as NMR, IR, UV, and X-ray crystallography are instrumental in characterizing these structures. Studies on related compounds have demonstrated the use of these techniques to confirm molecular configurations, functional groups, and overall molecular architecture (Qiu Rui, 2011).
Chemical Reactions and Properties
Organic molecules can undergo a variety of chemical reactions, including but not limited to, condensation, nucleophilic substitution, and redox reactions. The reactivity is often influenced by the presence of functional groups, steric factors, and electronic characteristics of the molecule. For example, research into compounds with similar structures has shed light on specific phytotoxic properties and mechanisms of action that are not typical of other organic compounds, indicating the importance of molecular structure in determining chemical behavior (R. Altenburger et al., 2006).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystallinity, are essential for understanding their behavior in different environments and for applications in materials science. These properties are influenced by the molecular structure and can be studied through various analytical techniques. Research on related compounds often focuses on determining these physical properties to understand better how the compound interacts with its surroundings (H. Yathirajan et al., 2007).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability, are fundamental to its application and handling. Investigating these properties involves looking at the compound's behavior in chemical reactions, its stability under various conditions, and its reactivity towards different reagents. Studies in this area contribute to a comprehensive understanding of the compound's chemical nature and potential reactivity patterns (R. K. Locke & V. Mayer, 1974).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-15(2)14-21(26)24-23(18-10-8-16(3)9-11-18)22-19-7-5-4-6-17(19)12-13-20(22)25/h4-13,15,23,25H,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOJPBXMTMTTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-4-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole](/img/structure/B4016984.png)
![N-[3-(2-furyl)-4-phenylbutyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4016989.png)
![N-[1-(3-benzoyl-4-methyl-5-oxo-1,3-oxazolidin-2-ylidene)ethyl]benzamide](/img/structure/B4016997.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017013.png)
![2-{3,5-dimethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4017025.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017028.png)
![N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4017030.png)


![N-1,3-benzodioxol-5-yl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4017037.png)
![2-{1-(2-methylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4017047.png)

![5,5'-[(4-isopropylphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4017064.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4017072.png)